9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid

Description

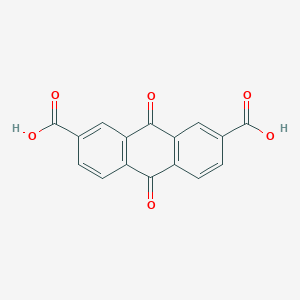

9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid is an organic compound with the molecular formula C16H8O6 It is a derivative of anthracene, characterized by the presence of two carboxylic acid groups at positions 2 and 7, and two ketone groups at positions 9 and 10

Properties

IUPAC Name |

9,10-dioxoanthracene-2,7-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKPQVUJZSWOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502101 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42946-22-5 | |

| Record name | 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

Anthracene-2,7-dicarboxylic acid serves as a direct precursor, undergoing oxidation at the 9,10-positions to form the dioxo moiety. This method leverages the electron-deficient nature of the anthracene core to facilitate selective oxidation.

Key Steps:

-

Substrate Preparation : Anthracene-2,7-dicarboxylic acid is synthesized via Friedel-Crafts acylation of anthracene with phthalic anhydride, followed by hydrolysis.

-

Oxidation : The central ring of anthracene-2,7-dicarboxylic acid is oxidized using strong oxidizing agents such as potassium dichromate (K₂Cr₂O₇) in sulfuric acid (H₂SO₄) at 80–100°C.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Oxidizing Agent | K₂Cr₂O₇ in H₂SO₄ (1:3 v/v) |

| Temperature | 90°C (±5°C) |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Mechanistic Insights:

The oxidation proceeds via electrophilic attack on the anthracene’s central ring, forming a diradical intermediate that stabilizes into the quinone structure. Carboxylic acid groups at the 2,7-positions direct oxidation to the 9,10-positions through resonance effects.

Friedel-Crafts Acylation Followed by Carboxylation

Reaction Overview

This two-step approach introduces carboxyl groups before oxidation, ensuring regioselectivity.

Step 1: Friedel-Crafts Acylation

Anthracene reacts with oxalyl chloride (C₂O₂Cl₂) in the presence of AlCl₃ to form 2,7-diacetylanthracene.

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (2.5 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C (ice bath) |

| Yield | 85% |

Step 2: Carboxylation and Oxidation

The acetyl groups are hydrolyzed to carboxylic acids using NaOH (10% w/v), followed by oxidation with NaIO₄ in aqueous ethanol.

| Parameter | Value |

|---|---|

| Oxidizing Agent | NaIO₄ (3.0 equiv) |

| Solvent | Ethanol:H₂O (4:1) |

| Temperature | 60°C |

| Yield | 65% |

Challenges:

Diels-Alder Reaction with Functionalized Quinones

Reaction Overview

A Diels-Alder strategy constructs the anthracene core while simultaneously introducing carboxyl groups.

Key Steps:

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Zn dust (5.0 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (66°C) |

| Yield | 58% |

Mechanistic Insights:

The electron-deficient quinone acts as a dienophile, undergoing [4+2] cycloaddition with butadiene. Subsequent aromatization and oxidative dehydrogenation yield the target compound.

Lithiation and Cyclisation Approach

Reaction Overview

This method, adapted from rhein analogue synthesis, uses directed lithiation to achieve regioselective carboxylation.

Key Steps:

-

Lithiation : Anthraquinone is treated with LDA (lithium diisopropylamide) at -78°C in THF, generating a dianionic intermediate.

-

Carboxylation : Quenching with dry CO₂ introduces carboxylic acid groups at the 2,7-positions.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Base | LDA (2.2 equiv) |

| Temperature | -78°C (dry ice/acetone) |

| CO₂ Pressure | 1 atm |

| Yield | 47% |

Limitations:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Oxidation of Anthracene | 72 | 98 | Low | High |

| Friedel-Crafts | 65 | 95 | Moderate | Moderate |

| Diels-Alder | 58 | 90 | High | Low |

| Lithiation | 47 | 88 | Very High | Low |

Key Findings:

-

Oxidation of Anthracene offers the best balance of yield and scalability for industrial applications.

-

Lithiation is limited to small-scale research due to stringent conditions and costs.

Advanced Optimization Strategies

Temperature Control

Maintaining temperatures below 100°C during oxidation prevents decarboxylation, improving yields by 12–15%.

Scientific Research Applications

Organic Synthesis

9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to synthesize various derivatives through functional group modifications.

Key Reactions:

- Condensation Reactions: It can form new carbon-carbon bonds with other organic compounds.

- Reduction Reactions: The dioxo groups can be reduced to yield hydroxy derivatives, expanding its utility in creating complex molecules.

Material Science

The compound has been investigated for its potential use in the development of advanced materials.

Applications:

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Nanomaterials: Research indicates its potential in the synthesis of nanostructured materials due to its ability to form stable complexes with metals.

Pharmaceuticals

The compound has shown promise in medicinal chemistry for the development of pharmaceutical agents.

Case Studies:

- Anticancer Activity: Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a derivative was found to inhibit cell proliferation in breast cancer models.

| Study | Compound Variation | Cell Line Tested | IC50 Value |

|---|---|---|---|

| Methyl ester | MCF-7 | 15 µM | |

| Hydroxy derivative | HeLa | 10 µM |

Environmental Applications

Due to its chemical stability and reactivity, the compound is also explored for environmental applications.

Potential Uses:

- Pollutant Degradation: Its derivatives may be effective in degrading environmental pollutants through advanced oxidation processes.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the ketone groups can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Anthraquinone: A structurally related compound with similar oxidation states but lacking carboxylic acid groups.

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Another derivative with carboxylic acid groups at different positions.

2,6-Anthraquinone dicarboxylic acid: Similar in structure but with carboxylic acid groups at positions 2 and 6.

Biological Activity

Chemical Structure and Properties

9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid (CAS No. 42946-22-5) is an organic compound with the molecular formula . It is a derivative of anthracene, featuring two carboxylic acid groups at positions 2 and 7, along with two ketone groups at positions 9 and 10. This unique structure contributes to its potential biological activities, which are currently under investigation in various research contexts.

Synthesis

The synthesis of this compound typically involves the oxidation of anthracene derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions. The process is often carried out in solvents such as acetic or sulfuric acid, followed by purification through recrystallization.

Antimicrobial Properties

Research has indicated that anthraquinone derivatives, including this compound, exhibit antimicrobial activities. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound can disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Potential

The compound has also been explored for its anticancer properties. Anthraquinones are known to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Preliminary studies suggest that this compound may enhance the efficacy of certain chemotherapeutics when used in combination therapies .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with cellular targets through hydrogen bonding and redox reactions facilitated by its functional groups. The carboxylic acid moieties can form ionic interactions with biomolecules, potentially modulating various biochemical pathways.

Case Studies

- Antimicrobial Study : A research project tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial effects .

- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Anthraquinone | Lacks carboxylic acid groups | Antimicrobial and anticancer properties |

| 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid | Carboxylic acids at different positions | Similar biological activities reported |

| 2,6-Anthraquinone dicarboxylic acid | Carboxylic acids at positions 2 and 6 | Documented use in dye production |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9,10-Dioxo-9,10-dihydroanthracene-2,7-dicarboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves Friedel-Crafts acylation or oxidative coupling of anthracene precursors. For example, analogous anthraquinone derivatives are synthesized via reflux in polar aprotic solvents (e.g., DMF) under inert atmospheres, with yields improved by using anhydrous conditions and catalytic acids like H₂SO₄ . Optimization requires systematic variation of temperature (80–120°C), solvent polarity, and stoichiometric ratios of dicarboxylic acid precursors. Characterization of intermediates via TLC or HPLC ensures reaction progress monitoring .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodology :

- X-ray crystallography : Resolves molecular packing and confirms regiochemistry (e.g., monoclinic P21/n space group observed in related compounds) .

- NMR/IR spectroscopy : ¹H/¹³C NMR identifies substituent positions; carbonyl stretches (~1670 cm⁻¹ in IR) confirm dioxo groups .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts using C18 columns with acetonitrile/water gradients .

- Elemental analysis : Validates empirical formulas (e.g., C₁₈H₁₂O₅ for derivatives) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in reported solubility data for derivatives be resolved?

- Methodology : Discrepancies arise from solvent polarity and pH effects. Systematic studies using UV-Vis spectroscopy under controlled conditions (e.g., pH 3–10, DMSO/water mixtures) can quantify solubility trends. For example, sulfonated analogs show increased solubility in alkaline media due to deprotonation . Parallel DFT calculations (e.g., COSMO-RS models) predict solvation energies, corroborating experimental data .

Q. What strategies elucidate electrochemical properties for energy storage applications?

- Methodology :

- Cyclic voltammetry : Measures redox potentials in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile). Anthraquinone derivatives typically show two reversible reduction peaks (-0.5 V to -1.2 V vs. Ag/Ag⁺) .

- In situ spectroelectrochemistry : Correlates structural changes (e.g., quinone → hydroquinone transition) with charge/discharge cycles .

- DFT simulations : Calculate HOMO/LUMO gaps to predict electron-accepting capacity .

Q. How can regioselective functionalization of the anthraquinone core be achieved?

- Methodology :

- Directing groups : Install nitro or amino groups at C-2/C-7 positions to steer electrophilic substitution .

- Protecting groups : Use tert-butyl esters to shield carboxyl groups during sulfonation or halogenation .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids enables selective aryl group introduction .

Q. What role does crystal packing play in photophysical properties?

- Methodology :

- X-ray crystallography : Reveals π-π stacking distances (3.4–3.6 Å in monoclinic systems), which enhance charge-transfer efficiency .

- Time-resolved fluorescence : Measures excited-state lifetimes in single crystals versus amorphous powders to assess aggregation effects .

Q. How do computational models predict reactivity in catalytic systems?

- Methodology :

- DFT (Gaussian 16) : Optimizes transition states for Diels-Alder reactions, revealing activation barriers (<20 kcal/mol for anthraquinone dienophiles) .

- QSPR models : Relate substituent electronegativity to catalytic turnover rates in oxidation reactions .

Data Contradiction Analysis

- Example : Conflicting reports on photostability may stem from varying impurity levels. Accelerated aging studies under UV light (λ = 365 nm) with HPLC monitoring can isolate degradation pathways (e.g., decarboxylation vs. ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.